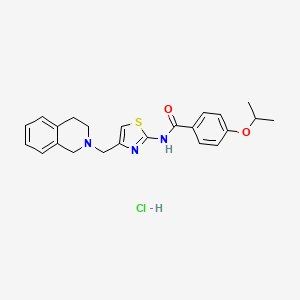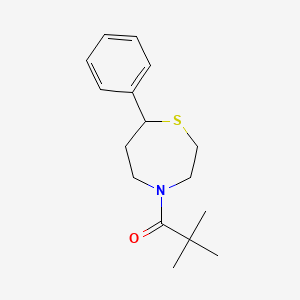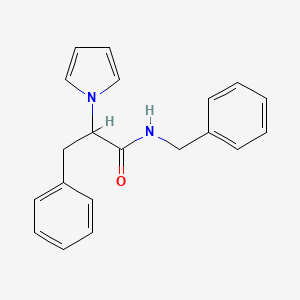
N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-4-isopropoxybenzamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-4-isopropoxybenzamide hydrochloride is a useful research compound. Its molecular formula is C23H26ClN3O2S and its molecular weight is 443.99. The purity is usually 95%.
BenchChem offers high-quality N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-4-isopropoxybenzamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-4-isopropoxybenzamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Adenosine Receptor Antagonism
Novel classes of heterocyclic compounds, including thiazole and thiadiazole derivatives, have been explored as adenosine antagonists. Structure-affinity relationships highlight the significance of specific ring systems in binding adenosine receptors. For example, replacing the bicyclic heterocyclic ring system of certain isoquinoline and quinazoline adenosine receptor ligands with monocyclic rings like thiazole significantly influences receptor affinity. This work elucidates the importance of specific structural features in the interaction between these compounds and adenosine receptors (J. V. van Muijlwijk-Koezen et al., 2001).
Photophysical Properties
The photophysical properties of dihydroquinazolinone derivatives have been studied, showcasing significant changes in these properties based on solvent polarity. This research provides insights into the polar character of the excited states of these compounds, which can be critical in understanding their interactions in various environments (M. Pannipara et al., 2017).
Synthesis and Structural Analysis
The synthesis and structural analysis of various compounds, including dihydroisoquinoline-N-oxide alkaloids, have been a focus of research. The structures of these compounds, including a new alkaloid isolated from the seeds of Calycotome villosa subsp. intermedia, have been elucidated through extensive spectroscopic analysis and X-ray diffraction analysis. This research contributes to the field by providing detailed structural information about novel compounds (A. Elkhamlichi et al., 2017).
Antiproliferative and Antimicrobial Properties
Newly synthesized Schiff bases derived from 1,3,4-thiadiazole compounds have been studied for their antiproliferative and antimicrobial properties. These compounds exhibit potent DNA protective ability and antimicrobial activity against specific bacterial strains. Compound 3A, in particular, demonstrates significant cytotoxicity against cancer cell lines, highlighting its potential as a therapeutic agent (M. Gür et al., 2020).
Tetrahydroisoquinoline in Therapeutics
Tetrahydroisoquinolines (THIQs) have been acknowledged as "privileged scaffolds" in nature and are studied extensively for their therapeutic potential. Research covers the patents on various therapeutic activities of THIQ derivatives, including cancer, malaria, central nervous system disorders, cardiovascular diseases, and metabolic disorders. These compounds offer a promising avenue for drug discovery, showcasing the versatility of THIQs in therapeutic applications (I. Singh & P. Shah, 2017).
properties
IUPAC Name |
N-[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-thiazol-2-yl]-4-propan-2-yloxybenzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2S.ClH/c1-16(2)28-21-9-7-18(8-10-21)22(27)25-23-24-20(15-29-23)14-26-12-11-17-5-3-4-6-19(17)13-26;/h3-10,15-16H,11-14H2,1-2H3,(H,24,25,27);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHIBSZIEXSKUJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CN3CCC4=CC=CC=C4C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-4-isopropoxybenzamide hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 3-cyclopropyl-2-[(prop-2-enoylamino)methyl]pyrrolidine-1-carboxylate](/img/structure/B2647490.png)

![2-{[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-YL)-sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B2647494.png)
![N-(4-ethoxyphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2647496.png)
![3-cinnamyl-8-(2,5-dimethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2647497.png)



![5-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-(5-((4-methoxyphenoxy)methyl)furan-2-yl)oxazole-4-carbonitrile](/img/structure/B2647502.png)
![(2E)-3-[2,5-dimethyl-1-(1,3-thiazol-2-yl)-1H-pyrrol-3-yl]prop-2-enoic acid](/img/structure/B2647503.png)
![6-(3-(1H-imidazol-1-yl)propyl)-2-amino-7-methyl-4-(4-(methylthio)phenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2647504.png)
![2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-methylacetamide](/img/structure/B2647505.png)
![1-(1,3-benzodioxol-5-yl)-N-[5-[(S)-(2-chlorophenyl)[(3R)-3-hydroxy-1-pyrrolidinyl]methyl]-2-thiazolyl]cyclopropanecarboxamide](/img/structure/B2647507.png)
